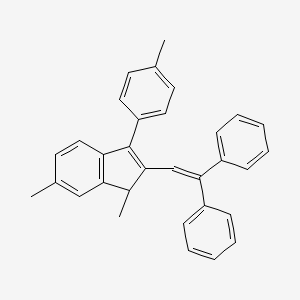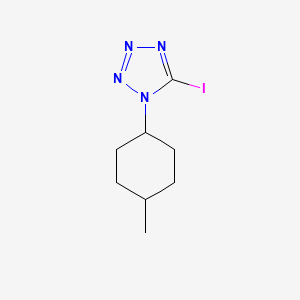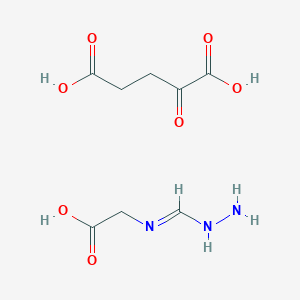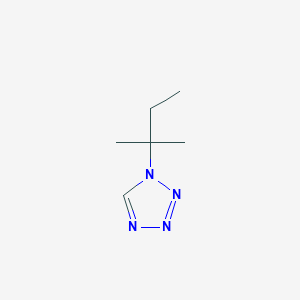![molecular formula C29H19N3O2 B14193020 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile CAS No. 865756-46-3](/img/structure/B14193020.png)
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzonitrile core with two ethynyl-linked pyridine groups, making it a versatile ligand in coordination chemistry and a valuable component in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira cross-coupling reaction, which is used to form the ethynyl linkages between the pyridine and phenoxy groups. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere, usually in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The pyridine and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting catalytic activity and reactivity. The compound’s structure allows it to form stable complexes, which can be utilized in various catalytic and material applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar in structure but lacks the ethynyl linkages, affecting its coordination properties.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Features ethenyl instead of ethynyl linkages, leading to different electronic and steric properties.
Uniqueness
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is unique due to its ethynyl linkages, which provide rigidity and enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise control over molecular geometry and electronic properties.
Propiedades
Número CAS |
865756-46-3 |
|---|---|
Fórmula molecular |
C29H19N3O2 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
4-[2-[2,6-bis(2-pyridin-4-ylethynyl)phenoxy]ethoxy]benzonitrile |
InChI |
InChI=1S/C29H19N3O2/c30-22-25-6-10-28(11-7-25)33-20-21-34-29-26(8-4-23-12-16-31-17-13-23)2-1-3-27(29)9-5-24-14-18-32-19-15-24/h1-3,6-7,10-19H,20-21H2 |
Clave InChI |
JWLPRBWTKUXAMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C#CC2=CC=NC=C2)OCCOC3=CC=C(C=C3)C#N)C#CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)



![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)

![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)


